molecular formula C20H20N4O4S B2465054 3-{1-[(E)-2-phenylethenesulfonyl]piperidin-4-yl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione CAS No. 2035019-03-3

3-{1-[(E)-2-phenylethenesulfonyl]piperidin-4-yl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione

Cat. No.: B2465054
CAS No.: 2035019-03-3
M. Wt: 412.46
InChI Key: RKLASAJOCZAPBZ-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{1-[(E)-2-phenylethenesulfonyl]piperidin-4-yl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C20H20N4O4S and its molecular weight is 412.46. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is a highly conserved DNA-binding protein and is the most extensively expressed member of the poly (ADP-ribose) polymerases (PARPs) family . They regulate a number of cellular processes including surveillance of genome integrity, cellular differentiation, regulation of gene transcription, inflammation, mitosis, cell cycle progression, initiation of DNA damage response and apoptosis .

Mode of Action

The compound interacts with PARP-1, which is involved in DNA repair damage . The compound acts as an inhibitor of PARP-1 . Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival . The compound inhibits this process, compromising the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .

Biochemical Pathways

The compound affects the DNA repair pathway by inhibiting PARP-1 . This inhibition disrupts the DNA base excision repair (BER) and DNA single-strand break (SSB) repair processes . This disruption leads to genomic dysfunction and ultimately cell death .

Pharmacokinetics

The synthesized compounds were predicted to have good pharmacokinetics properties in a theoretical kinetic study . .

Result of Action

The result of the compound’s action is the inhibition of PARP-1, leading to genomic dysfunction and cell death . The compound showed promising activity where it emerged as a potent PARP-1 inhibitor . It also exhibited high cytotoxicity against MCF-7 and HCT116 human cancer cell lines .

Properties

IUPAC Name

3-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]-4a,5,6,7,8,8a-hexahydro-1H-pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O4S/c25-19-17-7-4-11-21-18(17)22-20(26)24(19)16-8-12-23(13-9-16)29(27,28)14-10-15-5-2-1-3-6-15/h1-3,5-6,10,14,16-18,21H,4,7-9,11-13H2,(H,22,26)/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGNKNBZAKJSUDX-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(NC1)NC(=O)N(C2=O)C3CCN(CC3)S(=O)(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2C(NC1)NC(=O)N(C2=O)C3CCN(CC3)S(=O)(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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